molecular formula C11H12ClNO3 B13108021 Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride

Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride

Cat. No.: B13108021
M. Wt: 241.67 g/mol
InChI Key: NLXLGGFAPOJMLF-UHFFFAOYSA-N
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Description

Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride is a chemical compound with the molecular formula C11H12ClNO3 It is a derivative of chromane, a bicyclic organic compound, and contains functional groups such as an amino group, a chloro group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-6-chlorochroman-8-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

    Purification: The resulting methyl ester is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dechlorinated derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-6-chlorochromane-8-carboxylate: A closely related compound with a different position of the chloro group.

    Methyl 4-amino-8-chlorochromane-6-carboxylate: A compound with a similar structure but without the hydrochloride salt.

Uniqueness

Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

methyl 4-amino-8-chloro-3,4-dihydro-2H-chromene-6-carboxylate

InChI

InChI=1S/C11H12ClNO3/c1-15-11(14)6-4-7-9(13)2-3-16-10(7)8(12)5-6/h4-5,9H,2-3,13H2,1H3

InChI Key

NLXLGGFAPOJMLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Cl)OCCC2N

Origin of Product

United States

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